

Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Benzoic Acid	
Cat. No.:	B1666594	Get Quote

AN-UVVIS-BA01

Introduction

Benzoic acid and its salts, such as sodium benzoate, are widely used as preservatives in various food products, beverages, and pharmaceuticals to inhibit the growth of bacteria, yeasts, and molds.[1] Monitoring the concentration of **benzoic acid** is crucial to ensure it remains within regulatory limits, as excessive intake can be associated with adverse health effects.[1]

UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical technique for the quantitative determination of **benzoic acid**.[2][3] The method is based on the principle that **benzoic acid** absorbs ultraviolet radiation at specific wavelengths due to its aromatic ring and carboxyl group. The amount of UV radiation absorbed is directly proportional to the concentration of **benzoic acid** in the solution, following the Beer-Lambert Law. The analysis is typically performed under acidic conditions to ensure the analyte is in its undissociated **benzoic acid** form, which has a distinct absorption spectrum.[4][5]

Principle of Method

The quantification of **benzoic acid** is achieved by measuring its absorbance at the wavelength of maximum absorption (λ max). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known **benzoic acid** concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its



concentration is determined by interpolating from the calibration curve. The λmax for **benzoic acid** is influenced by pH; in acidic solutions, characteristic peaks are observed around 230 nm and 274 nm.[4][6] For quantification, the peak at approximately 225-230 nm is commonly used. [3][4][7][8]

Experimental Protocol Instrumentation and Reagents

- Instrumentation:
 - UV-Vis Spectrophotometer (double or single beam)
 - Matched quartz cuvettes (1 cm path length)
 - Analytical balance
 - Volumetric flasks (various sizes: 50 mL, 100 mL, 500 mL)
 - Pipettes (various sizes)
 - pH meter
 - Hot plate
 - Filtration apparatus (e.g., syringe filters or filter paper)
- Reagents:
 - Benzoic acid (analytical standard)
 - Hydrochloric acid (HCl), 0.1 M solution
 - Methanol (HPLC grade)[3]
 - Deionized or distilled water

Preparation of Standard Solutions



- Benzoic Acid Stock Solution (e.g., 100 mg/L):
 - Accurately weigh 10.0 mg of benzoic acid standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to the mark with 0.01 M HCl. This solution can also be prepared using methanol.[3][7] Mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standards by serially diluting the stock solution with 0.01 M
 HCI. A typical concentration range is 1.0 to 10.0 mg/L.[3][7][9]
 - For example, to prepare 2.0, 4.0, 6.0, 8.0, and 10.0 mg/L standards in 50 mL volumetric flasks:
 - Pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 mg/L stock solution into separate 50 mL flasks.
 - Dilute each to the mark with 0.01 M HCl and mix well.

Sample Preparation (Example: Soft Drink)

- Degassing: Warm approximately 20 mL of the soft drink sample in a beaker on a hot plate to expel dissolved carbon dioxide (CO₂). Avoid boiling.[9][10]
- Filtration: Cool the sample to room temperature and filter it through a 0.45 μm syringe filter or filter paper to remove any particulate matter.[9][11]
- Dilution:
 - Pipette a known volume (e.g., 2.00 mL) of the filtered sample into a 50 mL volumetric flask.[9]
 - Add 5.00 mL of 0.1 M HCl and dilute to the mark with deionized water to ensure the final solution is acidic (final HCl concentration of 0.01 M).[9][10] The dilution factor must be



recorded for the final calculation. The final concentration should fall within the range of the calibration curve.

Instrumental Analysis

- Wavelength Scan (λmax Determination):
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Use a mid-range standard solution (e.g., 6.0 mg/L benzoic acid) to scan the UV spectrum from 200 nm to 300 nm.
 - Use 0.01 M HCl as the blank reference.
 - Identify the wavelength of maximum absorbance (λmax), which should be around 225-230
 nm.[4][7]
- Calibration Curve Construction:
 - Set the spectrophotometer to the determined λmax.
 - Zero the instrument using the 0.01 M HCl blank.
 - Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.
 - Plot a graph of absorbance versus concentration (mg/L). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
 The R² value should ideally be ≥ 0.996.[3]
- Sample Measurement:
 - Measure the absorbance of the prepared sample solution at the same λmax.

Data Analysis and Calculation



- Using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample, solve for 'x' (concentration of **benzoic acid** in the diluted sample).
 - Concentration (diluted sample) (mg/L) = (Absorbance y-intercept) / slope
- Calculate the concentration of benzoic acid in the original, undiluted sample by accounting for the dilution factor.
 - o Concentration (original sample) (mg/L) = Concentration (diluted sample) × Dilution Factor

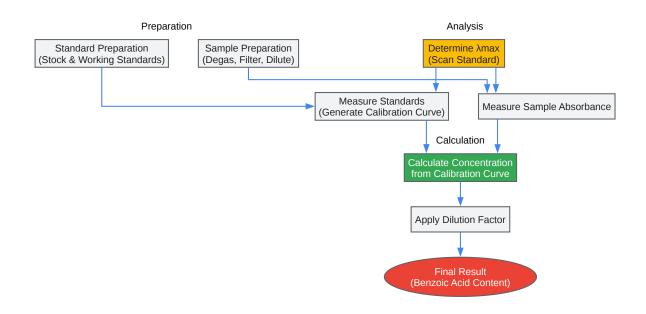
Data Presentation

The performance of the UV-Vis spectrophotometric method for **benzoic acid** determination is summarized below.

Parameter	Typical Value	Reference
Wavelength of Max. Absorbance (λmax)	225 - 230 nm (in acidic medium)	[3][4][7][8]
Linearity Range	1 - 10 mg/L (ppm)	[3][7]
Correlation Coefficient (R²)	> 0.996	[3]
Limit of Detection (LOD)	0.16 - 0.19 mg/L	[3][8]
Limit of Quantification (LOQ)	0.47 - 0.57 mg/L	[3][8]
Accuracy (% Recovery)	94% - 104%	[3][7][8]

Visualizations Experimental Workflow Diagram





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Caption: Workflow for **benzoic acid** determination by UV-Vis spectrophotometry.

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